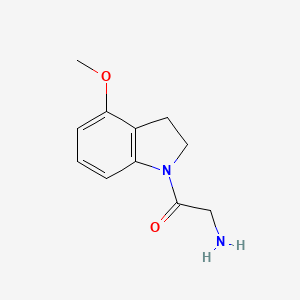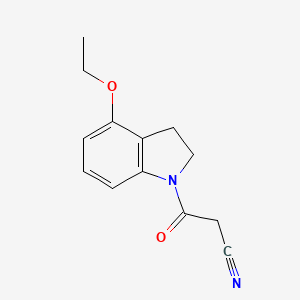![molecular formula C12H24N2O2 B1477248 9-(3-Aminopropyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol CAS No. 2091214-62-7](/img/structure/B1477248.png)
9-(3-Aminopropyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol
Vue d'ensemble
Description
9-(3-Aminopropyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol is a spirocyclic compound that features a unique structural motif. Spiro compounds are characterized by a bicyclic structure where two rings are connected through a single atom. This particular compound contains both oxygen and nitrogen atoms within its spirocyclic framework, which can impart interesting chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Aminopropyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the reaction of a suitable amine with a spirocyclic ketone or aldehyde precursor under reductive amination conditions. For example, the reaction of 1-oxa-9-azaspiro[5.5]undecan-4-one with 3-aminopropylamine in the presence of a reducing agent such as sodium cyanoborohydride can yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
9-(3-Aminopropyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The compound can be reduced to remove the oxygen atom, forming a fully saturated spirocyclic amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: PCC, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
Oxidation: Spirocyclic ketones or aldehydes.
Reduction: Saturated spirocyclic amines.
Substitution: Various substituted spirocyclic derivatives depending on the reagent used.
Applications De Recherche Scientifique
9-(3-Aminopropyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a scaffold in drug design due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 9-(3-Aminopropyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and electrostatic interactions, which can modulate the activity of its targets. The spirocyclic structure can also influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxa-7-thia-4-azaspiro[4.5]decane: Contains a sulfur atom in the spirocyclic ring, which can impart different chemical properties.
1,4,9-Triazaspiro[5.5]undecan-2-one: Features an additional nitrogen atom, which can affect its reactivity and biological activity.
3-Heterospiro[5.5]undecan-9-ones: These compounds have different heteroatoms in the spirocyclic ring, leading to varied chemical and biological properties.
Uniqueness
9-(3-Aminopropyl)-1-oxa-9-azaspiro[55]undecan-4-ol is unique due to its specific combination of oxygen and nitrogen atoms within the spirocyclic framework This combination can result in distinct chemical reactivity and biological activity compared to other spirocyclic compounds
Propriétés
IUPAC Name |
9-(3-aminopropyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c13-5-1-6-14-7-3-12(4-8-14)10-11(15)2-9-16-12/h11,15H,1-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPHYRSXUVYRFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)CCCN)CC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(6-Chloropyrimidin-4-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1477165.png)
![3-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)propanoic acid](/img/structure/B1477168.png)
![6-Oxa-2-azaspiro[4.5]decan-2-amine](/img/structure/B1477169.png)
![7-(2-Azidoethyl)-2-oxa-7-azaspiro[3.5]nonane](/img/structure/B1477170.png)
![5-(3-aminopropanoyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477172.png)


![3-Amino-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1477177.png)
![Pyrrolidin-3-yl(6-oxa-2-azaspiro[4.5]decan-2-yl)methanone](/img/structure/B1477179.png)
![2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1477180.png)
![2-(1-Oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-ol](/img/structure/B1477184.png)
![5-(2-aminoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477185.png)
![5-(2-azidoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477186.png)
![5-(3-aminopropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477187.png)
